Phospho-L-serine

Descripción

Significance as a Phosphorylated Amino Acid Derivative

As a phosphorylated derivative of L-serine, O-Phospho-L-serine is a fundamental component of many proteins, arising from post-translational modifications. ebi.ac.uk This modification, catalyzed by various kinases, involves the attachment of a phosphate (B84403) group to the hydroxyl group of serine residues within a protein. ebi.ac.uknih.gov This reversible process is a key mechanism for regulating protein function, and by extension, a multitude of cellular activities. nih.gov The presence of the phosphate group enhances interactions with other proteins and enzymes, making it a critical element in signal transduction and metabolic regulation. chemimpex.com

O-Phospho-L-Serine as a Key Biochemical Intermediate

O-Phospho-L-serine serves as a crucial intermediate in several metabolic pathways. It is a central molecule in the de novo synthesis of L-serine, being formed from 3-phosphoglycerate (B1209933), a glycolytic intermediate. annualreviews.org This pathway underscores the link between carbohydrate and amino acid metabolism. Furthermore, O-Phospho-L-serine is a precursor for the synthesis of other essential biomolecules, including the amino acids cysteine and, in some organisms, tryptophan. medchemexpress.comd-nb.info It also plays a role in the biosynthesis of phospholipids (B1166683), which are integral components of cellular membranes. chemimpex.comontosight.ai

Role in Cellular Processes and Homeostasis

The involvement of O-Phospho-L-serine in cellular processes is extensive, contributing significantly to cellular homeostasis. ontosight.ai It is implicated in cell signaling, helping to modulate cellular responses to various stimuli. chemimpex.com Its role extends to the regulation of cell proliferation and apoptosis. ontosight.ai Dysregulation of O-Phospho-L-serine metabolism has been associated with various diseases, highlighting its importance in maintaining normal cellular function. ontosight.ai In neuroscience, it is recognized for its role in neuronal signaling pathways and synaptic function. chemimpex.com

Table 1: Key Properties of O-Phospho-L-Serine

| Property | Value |

|---|---|

| Molecular Formula | C3H8NO6P |

| Molecular Weight | 185.07 g/mol |

| Synonyms | L-Serine O-phosphate, L-SOP |

| CAS Number | 407-41-0 |

| Appearance | White powder |

Data sourced from multiple references. chemimpex.comnih.gov

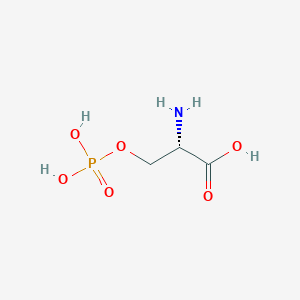

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQFBWGGLXLEPQ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046348 | |

| Record name | Dexfosfoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

71 mg/mL | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

407-41-0 | |

| Record name | Phospho-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexfosfoserine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexfosfoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexfosfoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexfosfoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-phosphoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXFOSFOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI4F0K069V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 171 °C | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of O Phospho L Serine

De Novo Synthesis from Glycolytic Intermediates

The de novo synthesis of L-serine commences with 3-phosphoglycerate (B1209933) (3-PG), a central intermediate in glycolysis nih.govwikipedia.org. This metabolic route is conserved across a wide range of organisms, from bacteria to mammals, underscoring its essential role in cellular metabolism nih.gov. In many organisms, particularly mammals and non-photosynthetic life forms, this phosphorylated pathway represents the primary mechanism for endogenous serine production frontiersin.org.

The Phosphorylated Pathway of Serine Biosynthesis

The phosphorylated pathway of serine biosynthesis (PPSB) is a three-step enzymatic process that converts the glycolytic intermediate 3-phosphoglycerate (3-PG) into L-serine nih.govwikipedia.orgresearchgate.netresearchgate.net. This pathway is distinct from other serine synthesis routes, such as those involving photorespiration in plants, and primarily occurs in the plastids of plant cells or the cytoplasm of mammalian cells frontiersin.org. The pathway's efficiency in providing serine is vital for various cellular functions, including the synthesis of nucleotides, phospholipids (B1166683), and other amino acids such as glycine (B1666218) and cysteine nih.govwikipedia.org.

The sequence of reactions in the phosphorylated pathway is as follows:

Oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.

Transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine.

Dephosphorylation of O-phospho-L-serine to L-serine.

Enzymatic Steps and Key Enzymes

The phosphorylated pathway is orchestrated by three principal enzymes: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH) nih.govwikipedia.orgresearchgate.netresearchgate.net.

3-Phosphoglycerate Dehydrogenase (PHGDH) Catalysis

3-Phosphoglycerate dehydrogenase (PHGDH) catalyzes the initial and rate-limiting step of the de novo serine biosynthesis pathway researchgate.netscientificarchives.comoncotarget.comijbs.comnih.govijthyroid.orgoaepublish.comresearchgate.net. This enzyme facilitates the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) wikipedia.orgscientificarchives.comoncotarget.comijbs.comoaepublish.comresearchgate.net. The reaction requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is reduced to NADH during the process wikipedia.orgscientificarchives.comoncotarget.comijbs.comoaepublish.comresearchgate.net. While the reaction is reversible, it is driven forward by the subsequent consumption of 3-PHP by downstream enzymes acs.org. PHGDH exists in various types (I, II, and III) distinguished by their domain structures, which can influence regulatory mechanisms frontiersin.orgijbs.comresearchgate.net. In humans, PHGDH is located on chromosome 1 wikipedia.org. Aberrations in PHGDH activity, such as deficiency or overexpression, are linked to significant physiological consequences, including neurological disorders and increased cancer progression frontiersin.orgscientificarchives.comoncotarget.comijbs.comijthyroid.orgsigmaaldrich.cn.

Phosphoserine Aminotransferase (PSAT1) Activity

Phosphoserine aminotransferase 1 (PSAT1) is the enzyme responsible for the second critical step in the phosphorylated pathway nih.govwikipedia.orgresearchgate.netresearchgate.netnih.govoaepublish.comproteinatlas.orgnhri.org.twnih.govspandidos-publications.comuniprot.orgbiorxiv.orgspandidos-publications.commdpi.comdrugbank.com. This enzyme catalyzes the transamination reaction, transferring an amino group from L-glutamate to 3-phosphohydroxypyruvate (3-PHP) nih.govwikipedia.orgoaepublish.comproteinatlas.orgnhri.org.twnih.govuniprot.orgmdpi.comdrugbank.com. This conversion yields O-phospho-L-serine (OPS) and α-ketoglutarate (α-KG) as products nih.govwikipedia.orgoaepublish.comproteinatlas.orgnhri.org.twnih.govuniprot.orgspandidos-publications.commdpi.comdrugbank.comuniprot.org. PSAT1 plays a vital role in integrating various metabolic pathways, including glycolysis, de novo serine synthesis, the citric acid cycle, and one-carbon metabolism, impacting cell proliferation, survival, and epigenetics nih.gov. In humans, the gene encoding PSAT1 is located on chromosome 9 wikipedia.orghmdb.ca.

Pyridoxal (B1214274) 5′-Phosphate Dependence

A key characteristic of PSAT1's enzymatic activity is its dependence on pyridoxal 5′-phosphate (PLP) as a cofactor nih.govproteinatlas.orgnhri.org.twnih.govuniprot.orgmdpi.comgenecards.orgdeciphergenomics.orgmapmygenome.in. PLP is essential for facilitating the transamination reaction, acting as an intermediate carrier of the amino group from the donor (glutamate) to the acceptor (3-PHP) nih.govnhri.org.twnih.govuniprot.orgmdpi.comdeciphergenomics.orgmapmygenome.in. PSAT1 is classified as a PLP-dependent aminotransferase, highlighting the critical role of this vitamin B6 derivative in its catalytic function nih.govproteinatlas.orgnhri.org.twnih.govuniprot.orgmdpi.comgenecards.orgdeciphergenomics.orgmapmygenome.in. The enzyme's molecular function includes pyridoxal phosphate (B84403) binding hmdb.ca.

Conversion of 3-Phosphohydroxypyruvate to O-Phospho-L-Serine

The conversion of 3-phosphohydroxypyruvate (3-PHP) to O-phospho-L-serine (OPS) is the central reaction catalyzed by PSAT1 nih.govwikipedia.orgoaepublish.comproteinatlas.orgnhri.org.twnih.govuniprot.orgdrugbank.comuniprot.org. This reaction involves the transfer of an amino group from glutamate (B1630785) to the α-keto group of 3-PHP. The process generates OPS and α-ketoglutarate as a byproduct nih.govwikipedia.orgoaepublish.comproteinatlas.orgnhri.org.twnih.govuniprot.orgspandidos-publications.commdpi.comdrugbank.com. The optimal pH for PSAT1 activity is reported to be 6.9, and its activity can be stimulated by increasing ionic strength uniprot.org. This step is crucial as it introduces the amino group necessary for serine formation, yielding O-phospho-L-serine, which is then acted upon by phosphoserine phosphatase (PSPH) to produce L-serine nih.govwikipedia.orgresearchgate.netresearchgate.netnhri.org.tw.

Enzymes in the Phosphorylated Pathway of Serine Biosynthesis

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Cofactor(s) |

| 3-Phosphoglycerate Dehydrogenase | EC 1.1.1.95 | 3-Phosphoglycerate (3-PG), NAD+ | 3-Phosphohydroxypyruvate (3-PHP), NADH | NAD+ |

| Phosphoserine Aminotransferase 1 | EC 2.6.1.52 | 3-Phosphohydroxypyruvate (3-PHP), L-Glutamate | O-Phospho-L-serine (OPS), α-Ketoglutarate (α-KG) | PLP |

| Phosphoserine Phosphatase (PSPH) | EC 3.1.3.3 | O-Phospho-L-serine (OPS) | L-Serine, Inorganic Phosphate (Pi) | - |

Key Reactions in De Novo Serine Synthesis (Phosphorylated Pathway)

| Step | Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

| 1 | 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate (3-PG), NAD+ | 3-Phosphohydroxypyruvate (3-PHP), NADH | NAD+ |

| 2 | Phosphoserine Aminotransferase 1 (PSAT1) | 3-Phosphohydroxypyruvate (3-PHP), L-Glutamate | O-Phospho-L-serine (OPS), α-Ketoglutarate (α-KG) | PLP |

| 3 | Phosphoserine Phosphatase (PSPH) | O-Phospho-L-serine (OPS) | L-Serine, Inorganic Phosphate (Pi) | - |

List of Compounds Mentioned

3-Phosphoglycerate (3-PG)

3-Phosphohydroxypyruvate (3-PHP)

O-Phospho-L-serine (OPS)

L-Serine

NAD+

NADH

L-Glutamate

α-Ketoglutarate (α-KG)

Inorganic Phosphate (Pi)

Pyridoxal 5′-Phosphate (PLP)

D-2-Hydroxyglutarate (D-2HG)

Malate

Oxaloacetate (OAA)

3-Phosphoserine (3-PS)

Glycine

Cysteine

Folate

Phospholipids

Purine (B94841) nucleotides

Pyrimidine nucleotides

Tetrahydrofolate (THF)

5,10-Methylene-tetrahydrofolate (5,10-MTHF)

5-Methylene-tetrahydrofolate (5CH2THF)

Glutathione (B108866) (GSH)

Oxidized glutathione (GSSG)

Reactive oxygen species (ROS)

D-amino acid oxidase

Role As a Precursor in Biosynthetic Pathways

Contribution to Nucleotide Synthesis

Through its conversion to L-serine, O-Phospho-L-serine indirectly contributes to nucleotide synthesis. L-serine is a major donor of one-carbon units to the folate cycle, which is essential for the synthesis of purines and thymidine, the building blocks of DNA and RNA. researchgate.net

Protein Kinase Substrate Specificity for Serine Residues

Role in Cysteine and Glycine (B1666218) Synthesis

O-Phospho-L-serine is a direct precursor in the synthesis of cysteine in some organisms, such as Mycobacterium tuberculosis. nih.gov In this pathway, the enzyme O-phosphoserine sulfhydrylase catalyzes the reaction of O-Phospho-L-serine with a sulfur donor to form cysteine. nih.gov Additionally, the L-serine produced from O-Phospho-L-serine can be converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT). annualreviews.org

Binding to Pleckstrin Homology (PH) Domains

Involvement in Phospholipid Synthesis

O-Phospho-L-serine plays a role in the synthesis of phospholipids (B1166683), which are critical for the structure and function of cellular membranes. chemimpex.comontosight.ai L-serine, derived from O-Phospho-L-serine, is a precursor for the synthesis of phosphatidylserine, a key phospholipid component of cell membranes. ontosight.ai

O Phospho L Serine in Neurobiology and Neurological Function

Precursor for Neurotransmitters and Neuromodulators

O-phospho-L-serine is intricately involved in the broader serine metabolism pathway, which is critical for the synthesis of various neuroactive compounds. Its direct actions as a receptor agonist and modulator place it within the network of neurotransmission.

Conversion to D-Serine as an NMDA Receptor Co-Agonist

While L-serine is the direct precursor to D-serine, which functions as a crucial co-agonist at N-methyl-D-aspartate (NMDA) receptors wikipedia.orgresearchgate.netcambridge.orgmdpi.com, O-phospho-L-serine itself has been shown to directly enhance NMDA receptor-mediated currents . This enhancement suggests that O-phospho-L-serine may contribute to NMDA receptor activation and downstream signaling, playing a role in synaptic plasticity and neuronal function. The phosphorylated pathway of L-serine biosynthesis involves O-phosphoserine (OPS) as an intermediate, highlighting the compound's position within the metabolic network that ultimately supports D-serine production researchgate.netnih.gov.

Interplay with Glutamatergic Signaling

O-phospho-L-serine directly engages with the glutamatergic system by acting as an agonist and antagonist at various metabotropic glutamate (B1630785) receptors (mGluRs) medchemexpress.comglpbio.com. It functions as an agonist for group III mGluRs, including mGluR4, mGluR6, mGluR7, and mGluR8, with specific binding affinities medchemexpress.comglpbio.com. Conversely, it exhibits weaker antagonistic activity at mGluR1 and more potent antagonism at mGluR2 medchemexpress.comglpbio.com. These interactions with mGluRs, which are widely distributed throughout the central nervous system and modulate neuronal excitability and neurotransmitter release, underscore O-phospho-L-serine's significant role in regulating glutamatergic neurotransmission pnas.org.

Involvement in Neurodevelopment and Neural Processes

O-phospho-L-serine demonstrates effects on fundamental cellular processes critical for the development and maintenance of the nervous system.

Impact on Neuronal Proliferation, Migration, and Differentiation

Research indicates that O-phospho-L-serine can influence the behavior of neural progenitor cells. Studies have shown that it inhibits the proliferation of progenitor cells, including microglia and Müller glia medchemexpress.comcaymanchem.comtocris.com. Concurrently, it has been observed to enhance the neuronal differentiation of progenitor cells caymanchem.comtocris.comrndsystems.com. These findings suggest that O-phospho-L-serine plays a regulatory role in neurogenesis, potentially guiding the balance between cell proliferation and differentiation during neural development.

Role in Synaptic Function and Plasticity

The compound's influence on synaptic transmission and plasticity is a key aspect of its neurobiological function. In neuronal cultures, O-phospho-L-serine has been shown to enhance synaptic transmission and plasticity by increasing NMDA receptor-mediated currents . This modulation of NMDA receptor activity is closely linked to processes such as long-term potentiation (LTP) and long-term depression (LTD), which are the cellular underpinnings of learning and memory cambridge.orgmdpi.comnih.govbiorxiv.org. Furthermore, O-phospho-L-serine exhibits neuroprotective effects against excitotoxicity in cortical cell cultures caymanchem.comrndsystems.com, a phenomenon often associated with excessive NMDA receptor activation and synaptic dysfunction.

Association with Neurological Disorders

While direct clinical associations of O-phospho-L-serine with specific neurological disorders are still emerging, its established roles in NMDA receptor modulation, glutamatergic signaling, and neurodevelopment suggest potential implications for neurological health and disease. The broader serine synthesis pathway is linked to severe neurological symptoms when disrupted researchgate.netnih.gov. Moreover, its metabolic relative, D-serine, is implicated in conditions such as schizophrenia, Alzheimer's disease, and epilepsy, often due to dysregulated metabolism or receptor interactions wikipedia.orgkarger.com. L-serine, the precursor, has also demonstrated therapeutic potential in various neurological conditions, including brain injury and neurodegenerative disorders mdpi.comnih.govnih.gov. Given its neuroprotective properties and ability to modulate synaptic function, O-phospho-L-serine may play a role in maintaining neurological homeostasis and could be a target for understanding or treating neurological diseases.

Data Tables

Table 1: O-Phospho-L-Serine Receptor Activity

| Receptor Target | Activity | EC50 / Ki Value | Reference |

| mGluR4 | Agonist | 2-5 µM | caymanchem.com |

| mGluR6 | Agonist | 2-5 µM | caymanchem.com |

| mGluR1 | Antagonist | 1 mM (Ki) | medchemexpress.comglpbio.com |

| mGluR2 | Antagonist | 1 µM (Ki) | medchemexpress.comglpbio.com |

| NMDA Receptor | Modulator | Enhances currents |

Compound List

3-phosphohydroxypyruvate

3-phosphoserine (OPS)

Akt (Protein kinase B)

α-ketoglutarate

APP (Amyloid precursor protein)

ATP

β-catenin

BDNF (Brain-derived neurotrophic factor)

cAMP

c-Myc

CREB (cAMP response element-binding protein)

D-Serine

DISC1 (Disrupted in schizophrenia 1)

Factor VIII

Folate

Gαi/o proteins

Glyceraldehyde-3-Phosphate

Glutamate

Glutamate synthase

GSK3 (Glycogen synthase kinase 3)

Inositolphospholipid-linked glutamate receptors

L-AP4 (L-2-amino-4-phosphonobutyrate)

L-Serine

L-SOP (O-Phospho-L-serine)

mGluR1 (Metabotropic glutamate receptor 1)

mGluR2 (Metabotropic glutamate receptor 2)

mGluR4 (Metabotropic glutamate receptor 4)

mGluR6 (Metabotropic glutamate receptor 6)

mGluR7 (Metabotropic glutamate receptor 7)

mGluR8 (Metabotropic glutamate receptor 8)

Müller glia

N-methyl-D-aspartate (NMDA) receptors

Notch signaling

O-phospho-L-serine

p110α, p110β (PI3K subunits)

Par3, Par6, aPKC (Par complex)

Parkinson's disease

p21 (cyclin-dependent kinase inhibitor)

Phosphatidylserine

Phosphoserine aminotransferase (PSAT)

PHGDH (3-phosphoglycerate dehydrogenase)

PI3K (Phosphatidylinositol 3-kinase)

Progenitor cells

RAB8A (Ras-related protein Rab-8A)

Rac1, Rac3 (Rho family GTPases)

RGS (Radial glial cells)

RTK signaling

Schizophrenia

Serine

Serine racemase (SRR)

Serinol

SHMT (Serine hydroxymethyltransferase)

Sphingolipids

Synaptic plasticity

Tetrahydrofolate

TMB Substrate

TRPC4β

ULK1, ATG13, ATG7, ATG5-ATG12-ATG16L1, WIPI proteins (Autophagy-related proteins)

VPA

Wnt signaling

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors

Phosphoserine Aminotransferase Deficiency

Phosphoserine aminotransferase (PSAT) is a key enzyme in the phosphorylated pathway of L-serine biosynthesis, catalyzing the transamination of 3-phosphohydroxypyruvate to O-phosphoserine nih.govmdpi.com. This pathway is particularly crucial in the central nervous system (CNS) as L-serine serves as a precursor for D-serine, a co-agonist of NMDA receptors, and for phospholipids and nucleotides essential for neuronal function nih.govmdpi.comtheproteinfactory2.it.

Deficiency in PSAT, caused by mutations in the PSAT1 gene, leads to a group of neurometabolic disorders known as serine deficiency disorders (SDDs) mdpi.combabydetect.comnih.gov. These disorders are characterized by low concentrations of L-serine and glycine in plasma and cerebrospinal fluid (CSF) mdpi.comnih.gov. Clinically, PSAT deficiency often manifests with severe neurological symptoms such as intractable seizures, acquired microcephaly, hypertonia, psychomotor retardation, and developmental delay nih.govnih.govmetabolicsupportuk.org.

Research has highlighted the critical impact of early intervention. For instance, a sibling with PSAT deficiency treated from birth showed a normal outcome, whereas the untreated sibling experienced severe neurological symptoms and early mortality, underscoring the importance of timely diagnosis and L-serine supplementation nih.gov. The severity of neurological manifestations in PSAT deficiency underscores the vital role of L-serine biosynthesis, and by extension, O-phospho-L-serine, in proper brain development and function nhri.org.tw.

Serine Deficiency Disorders and Clinical Manifestations

Serine deficiency disorders (SDDs) encompass a spectrum of conditions arising from defects in the enzymes responsible for L-serine biosynthesis: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH) babydetect.comnih.govmhmedical.com. These disorders result in systemic serine deficiency, with particularly pronounced effects on the CNS due to the limited permeability of L-serine across the blood-brain barrier nhri.org.twnih.govresearchgate.net.

The clinical manifestations of SDDs are diverse and depend on the specific enzyme affected and the severity of the deficiency. They can range from lethal prenatal-onset conditions like Neu-Laxova syndrome to infantile, juvenile, and adult-onset forms nih.govmhmedical.com. Common neurological symptoms include:

Infantile Onset: Microcephaly (congenital or postnatal), seizures (often intractable), severe developmental delay, intellectual disability, and spastic quadriplegia babydetect.comnih.govresearchgate.net.

Juvenile Onset: Seizures, developmental delay, intellectual disability, and sometimes spastic quadriplegia nih.gov.

Adult Onset: Progressive axonal polyneuropathy, ataxia, and potential cognitive impairment nih.gov.

The deficiency in L-serine impacts the synthesis of crucial metabolites, including D-serine, phospholipids, and sphingolipids, which are vital for neuronal function and development nih.govmdpi.com. Seizures in these disorders are thought to be related to disturbances in NMDA receptor activation due to insufficient synthesis of D-serine and potentially glycine nih.govresearchgate.netresearchgate.net. Early treatment with L-serine supplementation is critical, as it can restore metabolite levels and normalize development, preventing irreversible neurological damage nhri.org.twnih.gov.

Table 1: Clinical Manifestations in Serine Deficiency Disorders

| Phenotype | Key Neurological Manifestations | Other Manifestations |

| Prenatal Onset | Severe intrauterine growth deficiency, microcephaly, congenital bilateral cataracts, characteristic dysmorphic features, limb anomalies, collodion-like ichthyosis. | Typically lethal in early infancy. |

| Infantile Onset | Seizures, microcephaly, severe developmental delay, intellectual disability, spastic quadriplegia, nystagmus, cataracts. | Growth deficiency, feeding difficulties. |

| Juvenile Onset | Seizures, developmental delay, intellectual disability, spastic quadriplegia, ataxia, hypertonia. | Ichthyosis, peripheral neuropathy (in milder forms). |

| Adult Onset | Progressive axonal polyneuropathy, ataxia, possible mild cognitive impairment. | - |

Potential Links to Neurodegenerative Diseases and Cognitive Function

Alterations in serine metabolism, including the pathways involving O-phospho-L-serine, have been increasingly linked to neurodegenerative diseases and cognitive decline. L-serine is a precursor for D-serine, a crucial co-agonist of NMDA receptors, which are fundamental for synaptic plasticity, learning, and memory mdpi.comfrontiersin.org.

Alzheimer's Disease (AD) and Cognitive Function: Research suggests that dysregulation of serine metabolism may contribute to the pathophysiology of AD mdpi.com. Studies indicate that in normal aging, there is a decrease in serine racemase activity, leading to lower D-serine levels and impaired NMDA receptor activity, which can result in deficits in learning and memory mdpi.com. Conversely, in AD, there might be an activation of serine racemase, leading to increased D-serine levels and potential NMDA receptor overstimulation, which could contribute to excitotoxicity and neuronal damage frontiersin.orgresearchgate.netfrontiersin.org. Some studies have shown that L-serine supplementation can restore D-serine levels, improve NMDA receptor activity, and protect against synaptic and cognitive deficits in AD models mdpi.comfrontiersin.org. Phosphatidylserine (PS), a phospholipid derived from serine, has also been investigated for its cognitive benefits. Clinical trials suggest that PS supplementation may improve cognitive function, particularly memory, in elderly individuals with cognitive decline and AD nih.govalzdiscovery.orgcaldic.com.

Parkinson's Disease (PD): Studies have also explored the connection between serine metabolism and Parkinson's disease. Some research indicates decreased serine levels in patients with PD cambridge.org. Furthermore, serine metabolism pathways have been implicated, with L-serine potentially playing a role in suppressing the erroneous incorporation of beta-N-methylamino-L-alanine (L-BMAA) into proteins, which can lead to Parkinsonism-like symptoms cambridge.org. D-serine has also shown potential in mitigating some behavioral and motor deficits associated with PD in animal models researchgate.net.

Other Neurological Conditions: Dysregulation of serine metabolism is also implicated in other neurological and psychiatric disorders, including schizophrenia, where D-serine plays a role in NMDA receptor signaling mdpi.commdpi.com. L-serine supplementation has been investigated for its potential therapeutic benefits in conditions like amyotrophic lateral sclerosis (ALS) and hereditary sensory neuropathy type 1 mdpi.comresearchgate.net.

The intricate role of serine metabolism, including O-phospho-L-serine, in maintaining neuronal health and function highlights its significance in both normal brain aging and the pathogenesis of neurodegenerative diseases.

O Phospho L Serine in Disease Pathogenesis

Cancer Metabolism Reprogramming

A hallmark of many cancer cells is the reprogramming of their metabolic pathways to sustain rapid proliferation and survival. The serine biosynthesis pathway, in which O-phospho-L-serine is a key intermediate, is frequently upregulated in various cancers, representing a critical metabolic adaptation.

Cancer cells often exhibit an increased demand for the non-essential amino acid serine to support their high proliferative rates. nih.gov To meet this demand, many tumors upregulate the de novo serine synthesis pathway, which synthesizes serine from the glycolytic intermediate 3-phosphoglycerate (B1209933). rupress.orgfrontiersin.org This pathway involves a series of enzymatic reactions, with O-phospho-L-serine being the product of the second step and the substrate for the final step.

The synthesis of O-phospho-L-serine is catalyzed by phosphoserine aminotransferase 1 (PSAT1), which converts 3-phosphohydroxypyruvate to 3-phospho-L-serine. Subsequently, phosphoserine phosphatase (PSPH) catalyzes the dephosphorylation of O-phospho-L-serine to produce L-serine. annualreviews.orgmdpi.com Studies have shown that the expression and activity of the enzymes in this pathway, particularly phosphoglycerate dehydrogenase (PHGDH) and PSPH, are frequently elevated in various cancers, including breast cancer, melanoma, and non-small cell lung cancer. annualreviews.orgresearchgate.netmedchemexpress.com This enhanced pathway activity leads to an increased intracellular pool of O-phospho-L-serine and, consequently, L-serine, which is crucial for the cancer cell's metabolic needs. The upregulation of these enzymes often correlates with tumor progression and poor prognosis. researchgate.netfrontiersin.org

The increased flux through the serine biosynthesis pathway, and therefore the increased availability of O-phospho-L-serine and its product L-serine, directly contributes to tumor proliferation and survival in several ways. Serine is a vital precursor for the synthesis of a wide range of macromolecules essential for rapidly dividing cells. rupress.org

Approximately 40% of serine-derived carbons are channeled into the synthesis of purines and thymidine, which are the building blocks of DNA and RNA, thus fueling cell proliferation. saspublishers.com Serine also serves as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine. Glycine is a key component of the antioxidant molecule glutathione (B108866) (GSH), which helps cancer cells to counteract the high levels of reactive oxygen species (ROS) generated during rapid metabolism and proliferation, thereby promoting cell survival. nih.govd-nb.info

Furthermore, serine is a precursor for the synthesis of lipids, including sphingolipids and phosphatidylserine, which are essential components of cell membranes required for cell growth and signaling. saspublishers.com The metabolic reprogramming towards enhanced serine synthesis, involving O-phospho-L-serine, is therefore a critical adaptation that supports the anabolic and antioxidant needs of proliferating tumor cells. d-nb.info

The dependence of many cancers on the serine biosynthesis pathway has made it an attractive target for therapeutic intervention. The strategy involves inhibiting the key enzymes of this pathway to starve cancer cells of the essential metabolites derived from serine.

Preclinical studies have explored the use of small molecule inhibitors targeting the enzymes of the serine synthesis pathway. d-nb.info For instance, inhibitors of PHGDH, the first and rate-limiting enzyme in the pathway, have been developed and have shown efficacy in reducing the proliferation of cancer cells with PHGDH amplification. frontiersin.orgresearchgate.net Similarly, targeting PSPH, the final enzyme in the pathway, is being investigated as a therapeutic strategy. frontiersin.org Downregulating enzymes like PSPH and PSAT1 has been shown to potentially disrupt the pro-tumor effects of serine/glycine metabolism. frontiersin.org

Combining inhibitors of the serine synthesis pathway with conventional chemotherapy is another promising approach. For example, inhibiting serine synthesis has been shown to enhance the antitumor activity of 5-fluorouracil (B62378) (5-FU) in colorectal cancer models. aacrjournals.org Restricting both endogenous and exogenous sources of serine can lead to profound metabolic defects in cancer cells, including diminished nucleotide production and increased DNA damage, thereby augmenting the efficacy of chemotherapeutic agents. aacrjournals.org These findings suggest that targeting the metabolic vulnerability presented by the enhanced serine biosynthesis pathway, in which O-phospho-L-serine is a central metabolite, holds promise for the development of novel cancer therapies. nih.govfrontiersin.org

Contribution to Tumor Proliferation and Survival

Immunological Roles and Inflammatory Responses

Beyond its role in cancer metabolism, O-phospho-L-serine and its metabolic pathway are also implicated in modulating the immune system and inflammatory responses.

O-Phospho-L-serine has been shown to influence the function of macrophages, which are key cells of the innate immune system. Studies on microglial cells, the resident macrophages of the central nervous system, have demonstrated that O-phospho-L-serine can modulate their activation. oup.com Specifically, O-phospho-L-serine, mimicking the head group of phosphatidylserine, was found to reduce the release of pro-inflammatory molecules such as nitric oxide, interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) from activated microglia. oup.com This suggests that O-phospho-L-serine can shift the macrophage phenotype towards a more anti-inflammatory state.

Further research has indicated that L-serine, the product of O-phospho-L-serine dephosphorylation, can also regulate macrophage-mediated inflammation. High concentrations of L-serine have been observed to inhibit the production of inflammatory cytokines in macrophages. mdpi.com L-serine supplementation has been shown to tailor the production of inflammatory cytokines like IL-1β and TNF-α in infected macrophages by blocking inflammasome activation. mdpi.com It can also reduce inflammatory responses by inhibiting glycolysis in macrophages. mdpi.com These findings highlight a role for the serine metabolic axis, including O-phospho-L-serine, in dampening excessive inflammatory responses.

The serine biosynthesis pathway is not only crucial for the host but also for certain pathogens, and it can influence the host's response to infection. In Mycobacterium tuberculosis, the bacterium that causes tuberculosis, the serine biosynthesis pathway is essential for its growth. mdpi.com This pathway in M. tuberculosis utilizes O-phospho-L-serine as a substrate for cysteine synthesis, a process catalyzed by the enzyme CysM. nih.gov

The secreted enzyme SerB2 from Mycobacterium tuberculosis, a phosphoserine phosphatase, can dephosphorylate host cell proteins, such as MAP kinase p38 and NF-kappa B p65, which are critical in inflammatory and immune responses. uniprot.org This action leads to a downregulation of the inflammatory cytokine Interleukin 8, potentially helping the pathogen to evade the host's immune response. uniprot.org

On the host side, L-serine has been shown to play a role in anti-infection processes. nih.gov For instance, L-serine can reduce the virulence gene expression of certain bacteria in host cells and inhibit the activation of the NLRP3 inflammasome, thereby lowering the release of inflammatory cytokines. nih.gov This suggests that modulating the serine metabolic pathway could be a strategy to influence the outcome of infections.

Data Tables

Table 1: Key Enzymes in the Serine Biosynthesis Pathway and Their Role in Cancer

| Enzyme | Full Name | Role in Pathway | Involvement in Cancer |

| PHGDH | Phosphoglycerate dehydrogenase | Catalyzes the first and rate-limiting step, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. frontiersin.org | Often amplified and overexpressed in various cancers, promoting tumor growth. annualreviews.orgmedchemexpress.com |

| PSAT1 | Phosphoserine aminotransferase 1 | Converts 3-phosphohydroxypyruvate to O-phospho-L-serine. annualreviews.org | Overexpression is linked to enhanced tumor growth and metastasis. frontiersin.orgaacrjournals.org |

| PSPH | Phosphoserine phosphatase | Catalyzes the final step, dephosphorylating O-phospho-L-serine to L-serine. annualreviews.orgfrontiersin.org | Upregulation is associated with tumor growth, invasiveness, and poor prognosis in several cancers. nih.govresearchgate.net |

Table 2: Immunological Effects of O-Phospho-L-Serine and L-Serine

| Molecule | Cell Type | Observed Effect | Reference |

| O-Phospho-L-serine | Microglia | Reduced release of pro-inflammatory molecules (NO, IL-1β, TNF-α). oup.com | oup.com |

| L-Serine | Macrophages | Inhibited production of inflammatory cytokines (IL-1β, TNF-α) by blocking inflammasome activation and glycolysis. mdpi.com | mdpi.com |

| L-Serine | Host cells | Reduced virulence gene expression of some pathogens and inhibited NLRP3 inflammasome activation. nih.gov | nih.gov |

O-Phospho-L-Serine in Macrophage Activation and Cytokine Production

O-phospho-L-serine is a pivotal intermediate in metabolic pathways that are essential for the survival and virulence of various pathogenic microbes. Its synthesis and conversion are tightly regulated and represent potential targets for antimicrobial therapies.

O-Phospho-L-Serine in Bacterial Serine Biosynthesis

In most bacteria, the primary route for L-serine production is the phosphorylated pathway, a three-step enzymatic sequence. asm.org This pathway begins with the oxidation of the glycolytic intermediate 3-phosphoglycerate by 3-phosphoglycerate dehydrogenase (SerA) to form 3-phosphohydroxypyruvate. mdpi.commdpi.com This product is then transaminated by phosphoserine aminotransferase (SerC) to yield O-phospho-L-serine. mdpi.commdpi.com The final, irreversible step is the dephosphorylation of O-phospho-L-serine by phosphoserine phosphatase (PSP or SerB) to produce L-serine. mdpi.commdpi.com

While this pathway is highly conserved, some bacteria exhibit variations. In Staphylococcus aureus, for instance, an alternative route for O-phospho-L-serine generation exists for the biosynthesis of the siderophore staphyloferrin B. nih.govnih.gov This involves a free serine kinase, SbnI, which directly phosphorylates L-serine to produce O-phospho-L-serine, bypassing the canonical SerC-dependent step. nih.govnih.gov

Furthermore, O-phospho-L-serine serves as a crucial link to other biosynthetic pathways. In Mycobacterium tuberculosis (Mtb), O-phospho-L-serine is the preferred substrate for the cysteine synthases CysM and CysK2, directly connecting the serine and cysteine biosynthetic pathways. elifesciences.orgbiorxiv.orgnih.govelifesciences.org The Mtb enzyme CysM displays a specificity for O-phospho-L-serine that is over 500-fold greater than for O-acetyl-L-serine, highlighting its physiological importance in this pathogen. nih.govnih.gov

Table 1: Key Enzymes in Bacterial O-Phospho-L-Serine Metabolism

| Enzyme | Gene | Organism Example | Role | Citation |

|---|---|---|---|---|

| Phosphoglycerate Dehydrogenase | serA | Brucella abortus | Oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate. | asm.org |

| Phosphoserine Aminotransferase | serC | Mycobacterium smegmatis | Converts 3-phosphohydroxypyruvate to O-phospho-L-serine. | mdpi.com |

| Phosphoserine Phosphatase | serB2 | Mycobacterium tuberculosis | Dephosphorylates O-phospho-L-serine to L-serine. | mdpi.comuniprot.orgmdpi.com |

| Free Serine Kinase | sbnI | Staphylococcus aureus | Phosphorylates L-serine to O-phospho-L-serine for staphyloferrin B synthesis. | nih.govnih.gov |

| Cysteine Synthase | cysM | Mycobacterium tuberculosis | Uses O-phospho-L-serine to synthesize L-cysteine. | nih.govnih.gov |

Phosphoserine Phosphatase as a Drug Target in Microbial Infections

Phosphoserine phosphatase (PSP), the enzyme catalyzing the final step in serine biosynthesis, is essential for the viability of many pathogenic bacteria, making it an attractive target for novel antimicrobial drugs. mdpi.comssgcid.org The enzyme in Mycobacterium tuberculosis, known as SerB2, is of particular interest. mdpi.commdpi.com Beyond its essential metabolic role, MtbSerB2 is secreted as a virulence factor into infected host macrophages. mdpi.commdpi.com Inside the host cell, it triggers cytoskeletal rearrangements and suppresses the immune response, aiding in the pathogen's survival and evasion of host defenses. uniprot.orgmdpi.com

A key advantage for therapeutic targeting is the structural divergence between the bacterial and human orthologs. For example, MtbSerB2 possesses two regulatory ACT domains that are absent in human PSP. mdpi.com These domains are involved in allosteric regulation by amino acids like L-serine and could be exploited for the design of selective inhibitors. uniprot.orgmdpi.com

Researchers have successfully identified several compounds that inhibit MtbSerB2. These include the repurposed drug clofazimine, natural β-carboline alkaloids like harmine (B1663883) and its derivatives, and other small molecules such as clorobiocin (B606725) and rosaniline. mdpi.comuniprot.orgnih.gov The development of potent and selective SerB2 inhibitors represents a promising strategy to combat tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. mdpi.comuniprot.orgresearchgate.net

Table 2: Inhibitors of Mycobacterium tuberculosis Phosphoserine Phosphatase (SerB2)

| Inhibitor | Type of Inhibition | Key Findings | Citation |

|---|---|---|---|

| Clorobiocin | Not specified | Identified in a high-throughput screen; bactericidal against intracellular Mtb. | uniprot.org |

| Rosaniline | Not specified | Identified in a high-throughput screen; kills Mtb in infected macrophages. | uniprot.org |

| Clofazimine | Not specified | An existing anti-leprosy drug that also inhibits SerB2 activity and its effects on host cells. | uniprot.orgnih.gov |

| Harmine Derivatives | Parabolic Competitive | Trisubstituted harmine derivatives inhibit SerB2 in the micromolar range and inhibit Mtb growth in vitro. | mdpi.com |

| L-Serine | Allosteric Inhibition | The end-product of the pathway, L-serine acts as an allosteric inhibitor by binding to the ACT domains. | uniprot.orgmdpi.com |

Modulation of Microbial Metabolism by External Factors

Bacterial metabolism involving O-phospho-L-serine is not static but is dynamically modulated by various external and host-derived signals. In mycobacteria, the expression of genes within the serine biosynthetic pathway is influenced by environmental conditions. For example, the transcription of serC in M. smegmatis is induced in response to stresses such as oxidative stress, nitric oxide, and exposure to certain antibiotics. mdpi.com This regulation is partly controlled by the transcription factor NapR, which directly binds the serC promoter to modulate biofilm formation and mediate resistance to serine-induced stress. mdpi.com

The host environment also plays a critical role. The availability of nutrients, such as L-serine, can significantly impact the proliferation of pathogens like Brucella abortus, which relies on its own serine biosynthesis to replicate within host cells. asm.orgresearchgate.net Furthermore, exposure to antibiotics can alter metabolic pathway flux; treatment with the bacteriostatic antibiotic doxycycline (B596269) was found to increase the abundance of the L-serine and glycine biosynthesis pathway in the gut microbiome. nih.gov In laboratory settings, the stability of phosphorylated proteins can be influenced by external chemical factors, necessitating the use of phosphatase inhibitors in purification buffers to prevent the hydrolysis of phosphate (B84403) groups from recombinant proteins produced in E. coli. oregonstate.edu

Other Disease Associations

Beyond its role in microbial life, O-phospho-L-serine metabolism is directly implicated in certain human genetic disorders and is linked to the cellular mechanisms that manage oxidative stress.

Disorders of Amino Acid Metabolism

In humans, the L-serine biosynthesis pathway is crucial, particularly for brain development. nih.gov Inherited defects in any of the three enzymes of this pathway lead to a group of rare autosomal recessive conditions known as serine deficiency disorders. researchgate.netwikipedia.orgmhmedical.com These disorders are caused by mutations in the PHGDH, PSAT1, or PSPH genes. genecards.orgmdpi.com

A deficiency in phosphoserine phosphatase (PSPH), the enzyme that converts O-phospho-L-serine to L-serine, is one such disorder. genecards.orguniprot.org Patients with these conditions present with abnormally low concentrations of L-serine and glycine in their plasma and cerebrospinal fluid. nih.govresearchgate.net The clinical manifestations are severe and primarily neurological, including congenital microcephaly, psychomotor retardation, and intractable seizures. nih.govwikipedia.orgmhmedical.com

Table 3: Human Serine Biosynthesis Disorders

| Disorder Name | Affected Gene | Deficient Enzyme | Key Consequence | Citation |

|---|---|---|---|---|

| 3-Phosphoglycerate Dehydrogenase Deficiency | PHGDH | 3-Phosphoglycerate Dehydrogenase | Blocks the first step of serine synthesis. | researchgate.netwikipedia.org |

| Phosphoserine Aminotransferase Deficiency | PSAT1 | Phosphoserine Aminotransferase | Blocks the conversion of 3-phosphohydroxypyruvate to O-phospho-L-serine. | researchgate.netwikipedia.org |

Potential Links to Oxidative Stress and Redox Balance

The metabolic pathway involving O-phospho-L-serine is intricately connected to the maintenance of cellular redox homeostasis. L-serine is a direct precursor for the synthesis of L-cysteine, which in turn is a building block for the major intracellular antioxidant, glutathione (GSH). elifesciences.orgnih.govfrontiersin.org Consequently, the flux through the serine biosynthesis pathway can influence the cell's capacity to mount an antioxidant defense.

This link is evident in the response of microbes to hostile environments. In M. tuberculosis, the expression of CysM, a cysteine synthase that uses O-phospho-L-serine, is upregulated in response to oxidative stress, suggesting a mechanism to bolster antioxidant defenses. nih.govnih.gov In plants, non-photorespiratory serine synthesis pathways, including the phosphorylated pathway, are activated under various environmental stresses to help maintain the cellular redox state. frontiersin.org Studies have also shown that administration of L-serine can help attenuate oxidative stress, likely by boosting GSH levels. nih.gov This highlights the therapeutic potential of modulating serine metabolism in conditions associated with oxidative damage. karger.com

Advanced Research Methodologies and Techniques

Isotope Tracing and Metabolic Flux Analysis

Isotope tracing, often coupled with metabolic flux analysis (MFA), is a powerful technique for elucidating metabolic pathways and quantifying the flow of metabolites within biological systems. By introducing stable isotopes (e.g., ¹³C, ¹⁵N) into specific substrates, researchers can track the labeled atoms as they are incorporated into various intermediates and end products. This approach has been applied to understand the fate of O-phospho-L-serine and its contribution to cellular metabolism.

Studies employing ¹³C-labeling have demonstrated that O-phospho-L-serine can be derived from glucose, indicating its integration into central carbon metabolism annualreviews.org. Metabolic flux analysis allows for the quantitative assessment of these pathways, revealing flux distribution at branch points and identifying metabolic shifts in response to different conditions creative-proteomics.comnih.gov. For instance, tracing experiments can reveal how O-phospho-L-serine is utilized in the biosynthesis of staphyloferrin B in Staphylococcus aureus nih.gov. These analyses provide a dynamic view of metabolic networks, highlighting the interconnectedness of pathways and the quantitative importance of specific intermediates like OPS pnas.orgnih.gov.

Structural Biology Approaches

Structural biology techniques provide atomic-level insights into the interactions of O-phospho-L-serine with enzymes and other biomolecules, crucial for understanding its catalytic mechanisms and biological functions.

X-ray Crystallography of O-Phospho-L-Serine Complexes

X-ray crystallography has been instrumental in determining the three-dimensional structures of enzymes that interact with O-phospho-L-serine. For example, the crystal structure of O-phosphoserine sulfhydrylase (OPSS) from Aeropyrum pernix K1, complexed with O-phospho-L-serine and L-cysteine, has provided detailed insights into the enzyme's active site and substrate recognition mechanisms nih.govrcsb.org. These studies reveal how specific amino acid residues, such as arginine in OPSS, are critical for binding and catalyzing reactions involving OPS nih.gov. Similarly, crystal structures of serine kinases, like SerK from Thermococcus kodakarensis, complexed with substrates and products, have elucidated the catalytic mechanism of serine phosphorylation, identifying key residues involved in the transfer of phosphate (B84403) groups nih.gov. Crystallographic analysis of Staphylococcus aureus SbnI, a free serine kinase, has also revealed its structural similarity to SerK and provided a basis for understanding its role in staphyloferrin B biosynthesis nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary structural information, particularly for studying molecular interactions and dynamics in solution or solid states. Solid-state NMR, combined with computational modeling, has been used to investigate the binding of O-phospho-L-serine to amorphous calcium phosphate (ACP) in bone-adhesive cements, revealing atomistic details of their interaction researchgate.netwhiterose.ac.uk. These studies employ techniques like ¹³C{¹H} and ³¹P{¹H} correlation NMR to map interatomic distances, providing constraints for structural models nih.govacs.org. NMR has also been used to study the proton line widths of O-phospho-L-serine under various MAS frequencies and magnetic field strengths, offering insights into molecular dynamics and interactions rsc.org. Furthermore, ³¹P NMR has been utilized to monitor enzymatic reactions involving OPS, such as the conversion of L-serine and ATP to OPS and ADP by SbnI nih.gov.

Computational Modeling and Simulations

Computational modeling and simulations, including molecular dynamics (MD) and metadynamics simulations, are vital for predicting and understanding the behavior of O-phospho-L-serine at a molecular level. These methods complement experimental structural data by providing insights into binding modes, conformational changes, and reaction mechanisms. For instance, metadynamics simulations have been employed to elucidate the pH-dependent surface binding of O-phospho-L-serine to disordered apatite surfaces, revealing the influence of pH on binding strength and mode acs.org. Computational approaches, such as Density Functional Theory (DFT) calculations, have been used in conjunction with NMR data to refine structural models of O-phospho-L-serine and its calcium salt, improving the accuracy of proton positions and chemical shift predictions nih.govacs.org. Modeling has also been used to construct models of OPS within enzyme active sites, aiding in the understanding of substrate recognition and catalytic mechanisms nih.govnih.gov.

Enzymatic Assays and Kinetics

Enzymatic assays are fundamental for characterizing the activity, specificity, and kinetic parameters of enzymes involved in the synthesis or degradation of O-phospho-L-serine. These assays typically involve measuring the rate of substrate consumption or product formation.

For example, the serine kinase SbnI from Staphylococcus aureus has been studied using coupled assays to determine its kinetic parameters with ATP and L-serine, revealing its role in generating OPS for staphyloferrin B biosynthesis nih.gov. Phosphoserine phosphatases (PSPs), which hydrolyze O-phospho-L-serine to L-serine and inorganic phosphate, are often assayed using malachite green-based methods to quantify released phosphate or coupled enzyme assays mdpi.comresearchgate.net. Kinetic analysis of PSPs provides crucial data such as Km and kcat values, which are essential for understanding their catalytic efficiency and regulation researchgate.netuninsubria.it. Studies on cysteine synthases, such as O-phosphoserine sulfhydrylase (OPSS) from Aeropyrum pernix, utilize enzymatic assays to determine substrate specificity, revealing a preference for O-phospho-L-serine over O-acetyl-L-serine nih.govnih.gov. Kinetic parameters for enzymes like Pseudomonas aeruginosa histidinol (B1595749) phosphate phosphatase (paHisN) have been determined in the presence of various divalent cofactors, highlighting the importance of Mg²⁺ for its activity uni-regensburg.de.

Genetic and Genomic Approaches

Genetic and genomic approaches are indispensable for understanding the biological roles of O-phospho-L-serine by manipulating the genes encoding enzymes involved in its metabolism and by analyzing genomic data.

The gene SER1 in Saccharomyces cerevisiae encodes a cytoplasmic O-phospho-L-serine:2-oxoglutarate aminotransferase involved in serine and purine (B94841) nuclease biosynthesis. Studies on ser1 null mutants have revealed phenotypes such as small defects in vacuolar fragmentation, decreased competitive fitness, and increased cold sensitivity, underscoring the importance of this enzyme and its product in cellular processes yeastgenome.org. Genomic analysis can identify genes and pathways associated with O-phospho-L-serine metabolism across different organisms, such as its role in staphyloferrin B biosynthesis in Staphylococcus aureus nih.gov. Furthermore, genetic systems for phosphoserine incorporation have been developed to study the diverse roles of serine phosphorylation in biological processes like gene expression and cell signaling researchgate.net. These genetic tools allow researchers to investigate the functional consequences of alterations in OPS metabolism, providing a deeper understanding of its contribution to cellular physiology and disease annualreviews.org.

Gene Editing and Knockout Models

Bioinformatics and Gene Expression Analysisasm.orgbiorxiv.orgoup.com

Bioinformatics tools and gene expression analysis are vital for understanding the regulatory networks and metabolic landscape surrounding O-phospho-L-serine. Computational approaches are employed to identify genes and pathways involved in its synthesis and utilization, such as the serine and methionine biosynthetic pathways asm.orgfrontiersin.orgmdpi.com. For example, bioinformatics analysis has been used to identify enzymes like MetM and MetO in Streptomyces bacteria, which are involved in methionine biosynthesis using O-phospho-L-homoserine, a related phosphorylated amino acid asm.org. Gene expression profiling, often integrated with metabolomics data, helps to elucidate how environmental conditions or genetic perturbations influence the expression of genes related to O-phospho-L-serine metabolism frontiersin.orgmdpi.comebi.ac.uk. This comprehensive analysis allows for the mapping of complex metabolic interactions and the identification of key regulatory nodes.

Analytical Chemistry Techniquesnih.govtandfonline.commetwarebio.com

The precise detection and quantification of O-phospho-L-serine in complex biological matrices are essential for metabolic studies. Analytical chemistry provides the tools to achieve this, with chromatography and mass spectrometry being paramount.

Chromatography and Mass Spectrometry for Detection and Quantificationnih.govmetwarebio.com

Chromatographic techniques, particularly liquid chromatography (LC) and gas chromatography (GC), coupled with mass spectrometry (MS), are the gold standard for the identification and quantification of O-phospho-L-serine. These methods offer high sensitivity and specificity, enabling the accurate measurement of OPS levels in various biological samples, including tissues, cell extracts, and biofluids ebi.ac.uknih.govnih.gov. For instance, GC-MS has been employed to identify and quantify O-phosphoserine and O-phosphothreonine in porcine liver extracts, with reported levels of 377 ± 13 ng/g for O-phosphoserine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the precise, label-free quantification of phosphorylated amino acids, including O-phospho-L-serine, in E. coli cellular extracts nih.gov. These hyphenated techniques allow for the separation of OPS from other metabolites before detection and mass analysis, providing robust quantitative data for metabolic profiling and pathway analysis.

Table 1: Quantification of O-Phospho-L-Serine in Porcine Liver

| Analyte | Concentration (ng/g) |

| O-phospho-L-serine | 377 ± 13 |

| O-phosphothreonine | 115 ± 2 |

Data derived from analysis of porcine liver extracts using GC-MS.

Compound List:

O-phospho-L-serine (Phosphoserine, pSer)

L-serine

O-phosphothreonine (pThr)

O-phosphotyrosine (pTyr)

L-homoserine

L-homocysteine

Methionine (Met)

Cysteine

3-Phosphoglyceric acid

3-phosphoglyceroyl-phosphate

N-Acetylaspartate

L-Homocystine

3-Aminoisobutanoic Acid

Glutathione (B108866) Oxidized

L-α-Aspartyl-L-phenylalanine

N-Glycyl-L-

Future Directions and Therapeutic Potential

Understanding O-Phospho-L-Serine in Complex Biological Networks

O-Phospho-L-serine (OPS), a phosphorylated derivative of the amino acid serine, plays a role in intricate biological networks, though its specific functions are still being elucidated. Research indicates that it is involved in cellular signaling cascades and metabolic pathways. For instance, O-phosphoserine (the general term, which includes O-phospho-L-serine) is a key intermediate in the serine biosynthesis pathway, converting 3-phosphoglycerate (B1209933) to L-serine via phosphoserine transaminase and phosphoserine phosphatase alexispress.us. This pathway is fundamental for cellular metabolism and the synthesis of various biomolecules.

Beyond its metabolic role, O-phosphoserine is recognized as the most abundant phosphoamino acid in the eukaryotic phosphoproteome, suggesting its broad involvement in protein phosphorylation, a critical regulatory mechanism in cellular processes researchgate.netresearchgate.net. While the precise cellular networks where O-phospho-L-serine specifically operates are still under active investigation, studies on phosphoserine generally highlight its presence in signaling pathways that regulate cell proliferation, differentiation, and survival acs.org. For example, O-phospho-L-serine has been shown to interact with the C2 domain of protein kinase C (PKC), a crucial component in signal transduction pathways researchgate.net. This interaction, involving calcium ions, suggests a role for O-phospho-L-serine in modulating kinase activity and downstream signaling events.

Furthermore, O-phospho-L-serine has been identified as a component in biomimetic scaffolds designed to mimic bone tissue and induce cell differentiation, particularly in bone mesenchymal stromal cells researchgate.net. This suggests its involvement in cellular communication and extracellular matrix interactions, potentially influencing cell behavior within complex tissue microenvironments. The ability to engineer systems for site-specific incorporation of O-phosphoserine into proteins also opens avenues for understanding its role in protein function and cellular networks without relying solely on endogenous pathways researchgate.netacs.orgportlandpress.com.

The study of O-phosphoserine in broader biochemical networks is also emerging. For example, metabolomic analyses have identified O-phosphoserine as a potential biomarker in conditions like Moyamoya disease, indicating its presence and potential role in systemic metabolic profiles dp.techmdpi.comresearchgate.net. Research into the broader phosphoproteome and the dynamic regulation of protein phosphorylation continues to uncover the widespread influence of phosphorylated amino acids, including O-phospho-L-serine, in cellular signaling and network integration nih.govbiorxiv.org.

Translational Research and Clinical Implications

The investigation into O-phospho-L-serine is increasingly moving towards translational research, exploring its potential clinical implications and applications. Metabolomic studies have identified O-phosphoserine as a potential biomarker for various diseases, demonstrating its relevance in clinical diagnostics. Specifically, amino acid metabolic profiles in Moyamoya disease have shown that O-phosphoserine, alongside other amino acids like L-glutamic acid, L-methionine, and β-alanine, exhibits high specificity and sensitivity, suggesting its utility in disease diagnosis dp.techmdpi.comresearchgate.net. Similarly, O-phosphoserine has been noted in cerebrospinal fluid analyses related to epilepsy, indicating its potential as a biomarker in neurological disorders amegroups.cn. Research into childhood aggression has also identified O-phosphoserine as a significant biomarker associated with the condition researchgate.net.

In the field of regenerative medicine and tissue engineering, O-phospho-L-serine has been incorporated into biomaterial scaffolds, such as collagen and nanohydroxyapatite composites, to mimic bone tissue and promote osteogenic differentiation of mesenchymal stem cells researchgate.net. These OPS-modified scaffolds have demonstrated enhanced cell survival, migration, and spatial distribution, suggesting a therapeutic potential in accelerating bone regeneration processes. This application highlights a direct translational approach where the biochemical properties of O-phospho-L-serine are leveraged for therapeutic benefit in orthopedic and dental fields, with such materials undergoing clinical trials researchgate.net.

Furthermore, the development of technologies that allow for the site-specific incorporation of O-phosphoserine into proteins offers new avenues for therapeutic development and research. By expanding the genetic code to include phosphorylated amino acids, researchers can create precisely modified proteins for studying their functions and developing novel therapeutic agents researchgate.netresearchgate.netacs.orgportlandpress.com. This capability could be leveraged to design protein-based therapeutics or to understand the role of specific phosphorylation patterns in disease states, thereby identifying new therapeutic targets. For example, research into metabolic pathways, such as the serine synthesis pathway involving phosphoserine phosphatase (PSPH), suggests that dysregulation of these enzymes can influence cancer progression, potentially making them therapeutic targets nih.gov.

The broader understanding of protein phosphorylation, where O-phosphoserine is a key residue, is crucial for identifying therapeutic targets in diseases like cancer, where aberrant signaling pathways are common nih.gov. The ability to analyze and manipulate phosphorylation states, with O-phospho-L-serine being a primary target, holds promise for developing targeted therapies and improving patient outcomes.

Compound Name List:

O-phospho-L-serine

Phosphoserine

O-phosphoserine

OPS (O-phospho-L-serine)

PSPH (Phosphoserine phosphatase)

L-serine

3-phosphoglycerate

O-phosphoseryl-tRNA synthetase (SepRS)

O-phosphoseryl-tRNA:Cys-tRNA synthase (SepCysS)

O-phosphoseryl-tRNA kinase (PSTK)

O-phosphoseryl-tRNA:Sec-tRNA synthase (SepSecS)

L-glutamic acid

L-methionine

β-alanine

Gamma-L-glutamyl-L-alanine

Insulin

Nuclear factor-kappa B

mTOR

MAP kinase

Insulin-like growth factor-I (IGF-I)

Insulin-like growth factor-I receptor (IGF-IR)

Protein kinase C (PKC)

Osteopontin (OPN)

Chitinase-3-like 1 (CHI3L1)

Pyruvate kinase M2 (PKM2)

Insulin receptor substrate-1 (IRS-1)

Q & A

Advanced Research Question

- NMR spectroscopy : Use ³¹P-dephased, ¹³C-detected REDOR to measure internuclear distances between OPS and calcium hydroxyapatite (CaHAp) in drug delivery studies .

- FTIR/UV spectroscopy : Analyze adsorption mechanisms of OPS onto Cu²⁺-modified hydroxyapatite at varying pH levels (2–8) to assess pH-dependent binding .

- Thermal analysis (TGA-DSC) : Characterize OPS-CaHAp complex stability under physiological temperatures (25–37°C) .

What considerations are critical when designing dose-response studies for O-phospho-L-serine in animal models?

Advanced Research Question

- Species-specific pharmacokinetics : Convert human-equivalent doses using body surface area (mg/m²) and allometric scaling (e.g., mouse Km = 3, rat Km = 6) .

- Solubility constraints : Prepare OPS in PBS (pH 7.4, 15 mg/mL) with sonication to avoid precipitation .

- Toxicity screening : Monitor acute effects (24–72 hrs) via serum phosphoserine levels and renal/liver function markers (e.g., ALT, BUN) .

How can researchers resolve contradictions in O-phospho-L-serine's receptor affinity data between recombinant systems and native tissues?

Advanced Research Question

- Tissue-specific expression : Perform qPCR/Western blotting to quantify mGluR subtype expression levels in target tissues (e.g., cortex vs. hippocampus) .

- Allosteric modulation : Co-apply OPS with positive allosteric modulators (e.g., TCN238 for mGluR4) to enhance signal-to-noise ratios in low-affinity systems .

- Cross-validation : Compare radioligand binding (³H-L-AP4) in recombinant cells vs. brain slice autoradiography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.